molecular formula C17H16F3N5O2S B2956181 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 895006-04-9

2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2956181
CAS RN: 895006-04-9
M. Wt: 411.4
InChI Key: KCVBFVZAGGCZSS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine core, a thioacetamide group, and a trifluoromethylphenyl group. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been shown to undergo a variety of reactions, including transformations into salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC) and elemental analysis . The compound’s properties would likely be influenced by its functional groups and overall structure.

Scientific Research Applications

Antimicrobial and Antitumor Activity

Compounds similar to 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have shown potential in antimicrobial and antitumor activities. For instance, certain thiazolopyrimidines and their derivatives have demonstrated promising antimicrobial and antitumor effects, with some compounds exhibiting high growth inhibitory activity against specific cancer cell lines (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004); (El-Bendary, El-Sherbeny, & Badria, 1998).

Insecticidal Assessment

Innovative heterocycles incorporating thiadiazole moiety, similar in structure to the compound , have been assessed for insecticidal properties. These compounds, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives, were evaluated against the cotton leafworm, showing potential as insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Herbicidal Activity

Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown herbicidal activity. Compounds such as α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides displayed herbicidal effects against crops like rape and barnyardgrass, suggesting their potential application in agriculture (Yang, Xu, & Lu, 2001).

Synthesis of Biologically Important Structures

The compound is also significant in the synthesis of biologically important structures. For example, 1,2,4-triazolo[1,5-a]pyridines, sharing a core structure with the compound, have been synthesized and are recognized for their biological importance. These compounds are synthesized through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, indicating their relevance in pharmaceutical chemistry (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).

Molecular Probes

Derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amines have been used as molecular probes for receptors such as the human A2A adenosine receptor. These compounds have high affinity and selectivity, making them valuable in receptor-based studies and potential drug development (Kumar, Mishra, Deflorian, Yoo, Phan, Kecskés, Szabo, Shinkre, Gao, Trenkle, & Jacobson, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific proteins or enzymes in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under different conditions, and testing its biological activity .

properties

IUPAC Name

2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-2-5-10-8-13(26)22-15-23-24-16(25(10)15)28-9-14(27)21-12-7-4-3-6-11(12)17(18,19)20/h3-4,6-8H,2,5,9H2,1H3,(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBFVZAGGCZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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